molecular formula C16H30O2 B13774223 5Z-hexadecenoic acid CAS No. 7056-90-8

5Z-hexadecenoic acid

Cat. No.: B13774223
CAS No.: 7056-90-8
M. Wt: 254.41 g/mol
InChI Key: KVXIRQZWCOAYRD-QXMHVHEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5Z-hexadecenoic acid typically involves the use of specific reagents and catalysts to achieve the desired configuration of the double bond. One common method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the aldehyde under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation, to produce the compound in large quantities. These methods leverage the metabolic pathways of specific microorganisms to convert simple substrates into the desired fatty acid. The use of genetically engineered microorganisms can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5Z-hexadecenoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lipidomic Studies

5Z-hexadecenoic acid plays a significant role in lipidomic research, particularly in the study of monounsaturated fatty acids (MUFA) and their positional isomers. Research indicates that this fatty acid can influence membrane fluidity and cellular metabolism, which are critical factors in cancer research. For instance, studies have demonstrated that supplementation with this compound affects the lipid composition of colon cancer cells, contributing to insights into cancer cell biology and potential therapeutic strategies .

Enzymatic Activity and Metabolism

The conversion of palmitic acid to this compound via delta-6 desaturase enzymes has been investigated in various cell models. This enzymatic pathway is crucial for understanding fatty acid metabolism and its implications for human health. The ability to synthesize this fatty acid from saturated precursors highlights its relevance in metabolic studies related to obesity and metabolic disorders .

Nutritional Studies

As a component of dietary fats, this compound is studied for its impact on human health. Its presence in certain food sources raises questions about its nutritional benefits, including its role in cardiovascular health. Research has shown that diets rich in specific unsaturated fatty acids can influence lipid profiles and reduce the risk of heart disease .

Skin Care Products

This compound is increasingly used in cosmetic formulations due to its emollient properties. It helps improve skin hydration and texture, making it a valuable ingredient in moisturizers and creams. Studies have indicated that formulations containing this fatty acid can enhance skin barrier function and provide anti-inflammatory benefits .

Stability and Efficacy Testing

In cosmetic science, the stability of formulations containing this compound is rigorously tested to ensure safety and effectiveness. Regulatory guidelines require extensive testing to evaluate the performance of such products on human skin, including assessments of irritation and bioavailability .

Case Studies

Study TitleApplicationKey Findings
Hexadecenoic Fatty Acid Isomers in Human Blood LipidsNutritional HealthIdentified significant correlations between dietary intake of unsaturated fatty acids and blood lipid profiles .
Enzymatic Formation of Hexadecenoic Acid from Palmitic AcidMetabolic ResearchDemonstrated the metabolic pathways leading to the synthesis of this compound in mammalian cells .
Effect of C16 Fatty Acid Supplementation on Cell ViabilityCancer ResearchShowed that supplementation with this compound affects cell viability in cancer models .

Mechanism of Action

The mechanism of action of 5Z-hexadecenoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can modulate the activity of enzymes involved in fatty acid metabolism and signaling. The compound may also interact with cell membrane receptors, influencing cellular responses and physiological processes. Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects .

Comparison with Similar Compounds

5Z-hexadecenoic acid can be compared with other long-chain fatty acids, such as:

    Palmitoleic acid (9Z-hexadecenoic acid): Similar in structure but with the double bond at the 9th position.

    Oleic acid (9Z-octadecenoic acid): Contains an 18-carbon chain with a double bond at the 9th position.

    Linoleic acid (9Z,12Z-octadecadienoic acid): Contains two double bonds at the 9th and 12th positions

The uniqueness of this compound lies in its specific double bond configuration and its potential biological activities, which may differ from those of other similar fatty acids.

Properties

CAS No.

7056-90-8

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

(Z)-hexadec-5-enoic acid

InChI

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h11-12H,2-10,13-15H2,1H3,(H,17,18)/b12-11-

InChI Key

KVXIRQZWCOAYRD-QXMHVHEDSA-N

Isomeric SMILES

CCCCCCCCCC/C=C\CCCC(=O)O

Canonical SMILES

CCCCCCCCCCC=CCCCC(=O)O

Origin of Product

United States

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